amino]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate CAS No. 338770-26-6](/img/structure/B2812800.png)
ethyl N-({1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “ethyl N-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate” is a complex organic molecule. It seems to contain a pyrimidine ring, which is a key structural motif in many active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethylpyridines (TFMP) and its derivatives . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Molecular Structure Analysis
The molecular structure of this compound seems to be complex, with multiple functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also contains a trifluoromethyl group, which is a functional group in organic chemistry consisting of three fluorine atoms attached to a methyl group .Applications De Recherche Scientifique
Structure-Activity Relationship and Gene Expression Inhibition
Research on compounds structurally similar to ethyl N-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate has primarily focused on their structure-activity relationships and their role as inhibitors of gene expression. For example, ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate and its analogs have been synthesized and identified as potent inhibitors of AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells. This highlights their potential in regulating gene expression, which is a crucial aspect in various cellular processes including inflammation, cancer progression, and other diseases related to dysregulated gene expression (Palanki et al., 2002).
Synthetic Routes and Fluorescence Properties
Moreover, the synthesis of structurally related compounds has been explored, revealing unique reactivity and potential applications. For instance, ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate has been synthesized and utilized for the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. Notably, some of these compounds exhibited novel fluorescence properties, suggesting their use as fluorescent probes, and others demonstrated potential as herbicides, particularly against monocotyledonous Echinochloa crus-galli L. Beauv (Wu et al., 2006).
Pharmacological Activities
Additionally, studies have been conducted to explore the pharmacological activities of related pyrimidine derivatives. Compounds such as ethyl-2-amino-4-chloro-6-(2, 4, 6 trichloro phenyl amino) pyrimidine-5-carboxylate and its derivatives have been synthesized and screened for antibacterial, antifungal, and anti-inflammatory activities. This indicates a potential for these compounds in therapeutic applications, although their exact mechanisms of action and effectiveness need further investigation (A.S.Dongarwar et al., 2011).
These findings demonstrate a broad spectrum of scientific applications for compounds related to ethyl N-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate, from gene expression modulation to potential therapeutic uses. However, it is important to note that further research is necessary to fully understand their mechanisms and potential applications in various fields.
Orientations Futures
The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. Trifluoromethylpyridines and their derivatives are an active area of research in the agrochemical and pharmaceutical industries, and it is expected that many novel applications will be discovered in the future .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are widely used in the agrochemical and pharmaceutical industries . They are often used for the protection of crops from pests .
Mode of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives have been found to have a wide range of applications in the agrochemical and pharmaceutical industries, suggesting that they may interact with a variety of biochemical pathways .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives may influence their pharmacokinetic properties .
Result of Action
Tfmp derivatives are known to have biological activities in both the agrochemical and pharmaceutical industries .
Action Environment
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives may influence their stability and efficacy in different environments .
Propriétés
IUPAC Name |
ethyl N-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-2,4-dioxopyrimidine-5-carbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N5O5/c1-3-29-14(28)22-12(26)8-6-24(13(27)21-11(8)25)23(2)10-9(16)4-7(5-20-10)15(17,18)19/h4-6H,3H2,1-2H3,(H,21,25,27)(H,22,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOOIYBJNFURFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C1=CN(C(=O)NC1=O)N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2812717.png)
![6-Oxo-1-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B2812720.png)
![7-Bromo-3-chloro-imidazo[1,2-a]pyridine](/img/structure/B2812721.png)

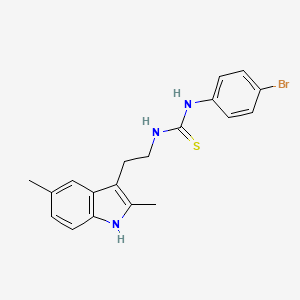
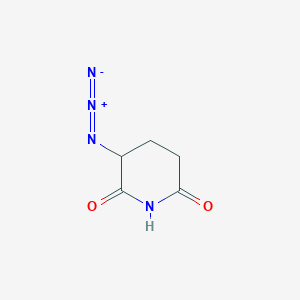

![[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone](/img/structure/B2812727.png)

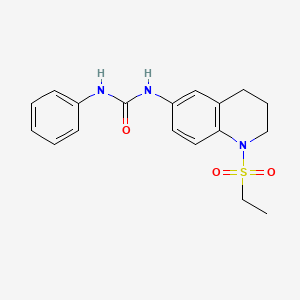
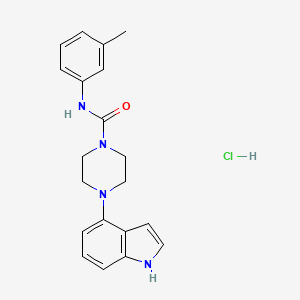

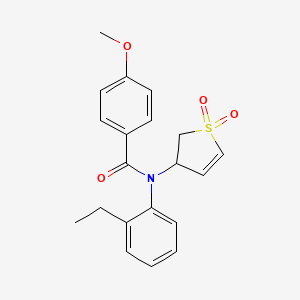
![2-[4-Methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2812736.png)